molecular formula C11H14O2 B12436241 4-(2-Methoxyphenyl)butanal

4-(2-Methoxyphenyl)butanal

Cat. No.: B12436241
M. Wt: 178.23 g/mol
InChI Key: WUHAWOSSQCBKQJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal backbone with a methoxyphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of butanal reacting with the aromatic ring of 2-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-(2-Methoxyphenyl)butanoic acid.

    Reduction: 4-(2-Methoxyphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxyphenyl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)butanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the butanal backbone.

    4-(4-Methoxyphenyl)butanal: Similar structure but with the methoxy group on the para position of the aromatic ring.

    4-Phenylbutanal: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Uniqueness

4-(2-Methoxyphenyl)butanal is unique due to the presence of both the methoxy group and the butanal backbone, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(2-methoxyphenyl)butanal

InChI

InChI=1S/C11H14O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

WUHAWOSSQCBKQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCC=O

Origin of Product

United States

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